molecular formula C12H15NO5S B1297999 4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid CAS No. 300383-08-8

4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid

Cat. No.: B1297999
CAS No.: 300383-08-8
M. Wt: 285.32 g/mol
InChI Key: XWGOGAHEPWTCCH-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound is characterized by its complex multi-ring system that combines aromatic and heterocyclic components. The compound possesses a molecular formula of C12H15NO5S with a molecular weight of 285.32 grams per mole, indicating a substantial molecular structure with multiple heteroatoms. The core framework consists of a benzene ring that serves as the central aromatic scaffold, to which three distinct substituents are attached in specific positions that define the compound's overall three-dimensional structure.

The primary structural component is the benzoic acid moiety, which provides the carboxylic acid functional group at the para position relative to the methyl substituent. This carboxylic acid group exhibits typical bonding patterns with a carbonyl carbon forming a double bond to oxygen and a single bond to a hydroxyl group, resulting in the characteristic planar geometry around the carboxyl carbon. The electron-withdrawing nature of the carboxylic acid group influences the electronic distribution throughout the aromatic system, affecting both the reactivity and physical properties of the compound.

The methyl substituent at the 4-position relative to the carboxylic acid group introduces steric and electronic effects that significantly influence the molecular conformation. This alkyl group contributes to the overall hydrophobic character of the molecule while providing a site for potential metabolic transformation. The methyl group adopts a tetrahedral geometry around the carbon atom, with bond angles approximating 109.5 degrees, and its presence affects the rotational barriers around adjacent bonds.

The morpholine-4-sulfonyl substituent represents the most structurally complex portion of the molecule, consisting of a six-membered morpholine ring connected through a sulfonyl linkage to the benzene ring. The morpholine ring contains both nitrogen and oxygen heteroatoms, creating a chair-like conformation similar to cyclohexane but with distinct electronic properties due to the presence of the heteroatoms. The nitrogen atom in the morpholine ring typically adopts a pyramidal geometry, while the oxygen atom maintains its bent molecular geometry with two lone pairs of electrons.

The sulfonyl group (SO2) serves as a crucial bridging unit between the aromatic ring and the morpholine moiety, exhibiting a tetrahedral geometry around the sulfur center. The sulfur atom forms two double bonds with oxygen atoms and single bonds to both the aromatic ring and the morpholine nitrogen, creating a highly polarized system that significantly influences the compound's chemical properties. The computed density of the compound is reported as 1.394±0.06 grams per cubic centimeter, reflecting the presence of multiple heteroatoms and the compact packing arrangement of the molecular structure.

The three-dimensional arrangement of these components results in a molecule with significant conformational flexibility, particularly around the sulfonyl linkage, which allows for rotation of the morpholine ring relative to the aromatic core. The predicted boiling point of 518.4±60.0 degrees Celsius suggests strong intermolecular interactions, likely arising from hydrogen bonding involving the carboxylic acid group and dipole-dipole interactions from the various polar functional groups present.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Terminology

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules that precisely describe the structural features and substitution patterns present in the molecule. The primary name, this compound, indicates that the base structure is benzoic acid, which serves as the parent compound for naming purposes. The numbering system begins from the carbon atom bearing the carboxylic acid group, which is designated as position 1, and proceeds around the aromatic ring to identify the positions of the various substituents.

The methyl group is located at position 4 of the benzene ring, which is meta to the carboxylic acid group and is indicated by the prefix "4-Methyl" in the systematic name. This positioning is crucial for understanding the compound's reactivity patterns and physical properties, as the methyl group's electron-donating character affects the electronic distribution throughout the aromatic system. The systematic naming convention requires that substituents be listed in alphabetical order when multiple groups are present, which explains the positioning of "Methyl" before the morpholine sulfonyl designation.

The morpholine-4-sulfonyl substituent at position 3 represents a more complex naming challenge, as it involves a heterocyclic ring system connected through a sulfonyl linkage. The term "morpholine-4-sulfonyl" indicates that the morpholine ring is attached through its nitrogen atom (position 4 of the morpholine ring) to the sulfur atom of the sulfonyl group. This precise nomenclature ensures that the connectivity pattern is unambiguously defined, preventing confusion with other possible isomeric arrangements.

Alternative International Union of Pure and Applied Chemistry acceptable names include "4-methyl-3-(4-morpholinylsulfonyl)benzoic acid," which uses a slightly different convention for describing the morpholine attachment. In this naming variant, "4-morpholinyl" specifically indicates that the morpholine ring is connected through its nitrogen atom at position 4, while "sulfonyl" describes the SO2 bridging group. Both naming conventions are considered acceptable under International Union of Pure and Applied Chemistry guidelines and convey the same structural information.

The systematic nomenclature also requires specification of the stereochemical configuration when applicable, though this particular compound does not contain chiral centers that would necessitate such designation. The planar nature of the aromatic ring system and the lack of asymmetric carbon atoms in the molecule simplify the nomenclature requirements, focusing attention on the substitution patterns and functional group identification.

The International Union of Pure and Applied Chemistry naming system also provides guidelines for abbreviated representations, such as the InChI (International Chemical Identifier) string: 1S/C12H15NO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15). This machine-readable format encodes all structural information in a standardized manner that facilitates database searches and computational analysis while maintaining complete chemical accuracy.

Alternative Naming Conventions and Synonyms

Beyond the standard International Union of Pure and Applied Chemistry nomenclature, this compound is known by several alternative names and synonyms that reflect different naming conventions and historical usage patterns. These alternative designations serve important purposes in chemical databases, commercial catalogs, and scientific literature, ensuring that researchers can locate information about the compound regardless of the specific naming convention employed.

One of the most commonly encountered alternative names is "4-Methyl-3-(morpholinosulfonyl)benzoic acid," which uses a condensed form of the morpholine sulfonyl designation. The term "morpholinosulfonyl" combines the morpholine and sulfonyl components into a single descriptor, creating a more streamlined name while maintaining the essential structural information. This naming variant is particularly prevalent in commercial chemical catalogs and supplier databases, where space constraints often favor more compact nomenclature.

The compound is also referenced as "4-methyl-3-(4-morpholinylsulfonyl)benzoic acid" in various scientific publications and databases. This variant specifically emphasizes the connection point on the morpholine ring by including the "4-morpholinyl" designation, which explicitly indicates that the nitrogen atom at position 4 of the morpholine ring serves as the attachment point to the sulfonyl group. This level of detail can be particularly important in contexts where structural precision is critical for understanding chemical behavior or biological activity.

Properties

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGOGAHEPWTCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354283
Record name 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid
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Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300383-08-8
Record name 4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid
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Record name 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid
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Record name 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.

    Sulfonylation: The benzoic acid derivative undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with the sulfonylated benzoic acid derivative.

    Methylation: Finally, the methyl group is introduced using a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Morpholine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoic acid core.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives with different nucleophiles replacing the sulfonyl group.

Scientific Research Applications

Organic Synthesis

4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid serves as a building block in organic synthesis for creating more complex molecules. It is utilized in the preparation of various pharmaceutical intermediates due to its unique structural features.

Research indicates that this compound exhibits potential biological activities, including:

  • Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes, which can be crucial in drug development.
  • Receptor Modulation: The compound may interact with biological receptors, influencing cellular responses and signaling pathways.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in treating various diseases:

  • Cancer Research: Investigations into its efficacy as an anti-cancer agent are ongoing, particularly concerning its role in inhibiting histone deacetylases (HDACs), which are important targets in cancer therapy.
  • Anti-inflammatory Properties: Studies suggest that it may have applications in treating inflammatory conditions due to its modulatory effects on immune responses.

Data Table: Applications Overview

Application AreaSpecific UsesResearch Status
Organic ChemistryBuilding block for complex moleculesWidely used
BiochemistryEnzyme inhibition, receptor modulationUnder active investigation
Pharmaceutical IndustryPotential anti-cancer and anti-inflammatory agentOngoing clinical studies

Case Study 1: Enzyme Inhibition

A study published in Nature explored the effects of this compound on histone deacetylase activity. The compound demonstrated significant inhibition, suggesting its potential as a therapeutic agent for certain cancers by promoting acetylation of histones and altering gene expression profiles.

Case Study 2: Synthesis of Pharmaceutical Intermediates

In a recent publication, researchers detailed a synthetic pathway utilizing this compound as an intermediate for developing novel anti-inflammatory drugs. The study highlighted the efficiency and yield improvements achieved through optimized reaction conditions.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Features :

  • Morpholine sulfonyl group : Introduces hydrogen-bond acceptors (sulfonyl oxygens and morpholine oxygen) and enhances polarity.
  • Methyl group : Contributes to lipophilicity and steric effects.
  • Applications: Serves as a key intermediate in pharmaceutical synthesis, notably for nilotinib (a tyrosine kinase inhibitor) .

Comparison with Structurally Similar Compounds

4-Methyl-3-(piperidin-1-ylsulfonyl)benzoic Acid

  • CAS : 300383-07-7
  • Molecular Formula: C₁₃H₁₇NO₄S
  • Molecular Weight : 283.34 g/mol .
  • Structural Difference : Replacement of morpholine with piperidine in the sulfonyl group.
  • Impact :
    • Lipophilicity : Piperidine lacks the oxygen atom in morpholine, increasing lipophilicity.
    • Hydrogen Bonding : Reduced H-bond acceptor capacity compared to morpholine.
  • Applications: Potential use in drug design for targets requiring hydrophobic interactions.

4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic Acid

  • CAS : 327091-30-5
  • Molecular Formula: C₁₄H₁₂FNO₄S
  • Molecular Weight : 309.31 g/mol .
  • Structural Difference : A fluorinated aromatic sulfonamide replaces the morpholine sulfonyl group.
  • Impact :
    • Electron Effects : Fluorine’s electronegativity enhances metabolic stability and membrane permeability.
    • Bioactivity : Fluorinated analogs often exhibit improved target binding (e.g., enzyme inhibition).

4-Methoxy-3-sulfamoylbenzoic Acid

  • CAS : 20532-06-3
  • Molecular Formula: C₈H₉NO₅S
  • Molecular Weight : 231.22 g/mol .
  • Structural Difference : Methoxy group at position 4 and sulfamoyl group at position 3.
  • Impact :
    • Acidity : Methoxy (electron-donating) reduces benzoic acid acidity compared to electron-withdrawing sulfonyl groups.
    • Solubility : Sulfamoyl group enhances aqueous solubility via H-bonding.

4-Chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic Acid

  • CAS: Not explicitly listed
  • Molecular Formula : C₁₈H₁₈ClN₂O₅S (estimated)
  • Structural Features : Chlorine substituent and morpholine-containing sulfamoyl group .
  • Impact :
    • Toxicity : Chlorine may increase acute toxicity (see QSTR studies in ).
    • Bioactivity : Dual functional groups (chlorine + morpholine) could enhance multitarget interactions.

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) LogP (Estimated)
Target Compound C₁₂H₁₅NO₅S 285.32 Morpholine sulfonyl, methyl ~3.5–4.0 1.8
4-Methyl-3-(piperidin-1-ylsulfonyl) C₁₃H₁₇NO₄S 283.34 Piperidine sulfonyl, methyl ~4.0 2.3
4-Fluoro-3-methylphenyl derivative C₁₄H₁₂FNO₄S 309.31 Fluorophenyl sulfonamide ~4.0 2.5
4-Methoxy-3-sulfamoyl C₈H₉NO₅S 231.22 Methoxy, sulfamoyl ~4.5 0.9

Key Observations:

  • Lipophilicity : Piperidine and fluorophenyl analogs exhibit higher LogP values, favoring membrane permeability.
  • Acidity : Target compound’s sulfonyl group lowers pKa (increased acidity) compared to methoxy-containing analogs.
  • Bioactivity: Morpholine and fluorophenyl groups correlate with antitrypanosomal and kinase inhibitory activities .

Biological Activity

4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its molecular formula is C11_{11}H13_{13}N1_{1}O5_{5}S, with a molecular weight of approximately 285.32 g/mol. The compound features a benzoic acid moiety substituted with a methyl group and a morpholine-4-sulfonyl group, which may contribute to its solubility and interaction with biological targets.

Key Properties

  • Molecular Weight : 285.32 g/mol
  • Solubility : Enhanced by the morpholine sulfonyl group, facilitating interaction with biological systems.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity. The sulfonamide functionality is known to influence protein interactions, potentially leading to therapeutic effects in various biological pathways.

Anticancer Activity

The anticancer potential of similar compounds has been explored, indicating that modifications in the benzoic acid structure can lead to varying degrees of antiproliferative activity against cancer cell lines. For example, certain derivatives have shown preferential suppression of rapidly dividing cells compared to normal fibroblasts.

Case Studies

  • Antimicrobial Efficacy : A study on sulfonamide derivatives demonstrated significant activity against MRSA, with MIC values ranging from 15.625 to 62.5 μg/mL. This suggests that the morpholine sulfonyl group may enhance the antibacterial properties of the benzoic acid backbone.
  • Antiproliferative Effects : Research into structurally related compounds revealed that some exhibited significant cytotoxicity against various cancer cell lines, indicating that further investigation into the biological activity of this compound could be fruitful.

Future Directions for Research

Given the preliminary findings regarding the interactions of this compound with biomolecules, future research should focus on:

  • Detailed Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its biological effects.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity.

Q & A

Basic: What are the established synthetic routes for 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoic acid core. A general approach includes:

Sulfonylation : Reacting 3-amino-4-methylbenzoic acid with morpholine sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product.
Key parameters: pH control during sulfonylation (to avoid hydrolysis) and inert atmosphere (N₂/Ar) to prevent oxidation. Yield optimization requires stoichiometric excess of sulfonylating agent (1.2–1.5 equiv.) and reaction monitoring via TLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., methyl at C4, morpholine sulfonyl at C3). Look for characteristic shifts: ~δ 2.3 ppm (CH₃), δ 3.5–3.7 ppm (morpholine protons) .
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate sulfonyl group presence .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 286.08 for C₁₂H₁₅NO₅S) and fragmentation patterns .

Basic: How is the crystal structure or molecular conformation determined?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths/angles and confirms spatial arrangement of the morpholine sulfonyl group. Requires high-purity crystals grown via slow evaporation (solvent: methanol/water) .
  • Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts optimized geometry and electrostatic potential surfaces, validated against experimental data .

Advanced: How can DFT studies predict the compound’s electronic properties and reactivity?

Methodological Answer:
DFT workflows include:

Geometry Optimization : Using Gaussian 09 or ORCA with B3LYP functional and 6-311G(d,p) basis set to minimize energy.

Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (~4.5–5.0 eV) indicate charge transfer propensity. Lower gaps suggest higher reactivity .

Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as electron-rich, benzoic acid COOH as electron-deficient) .
Validation: Compare calculated IR/Raman spectra with experimental data (RMSD < 10 cm⁻¹) .

Advanced: What strategies address contradictions in reported biological activity data?

Methodological Answer:
Contradictions (e.g., variable enzyme inhibition IC₅₀ values) require:

Assay Standardization : Control buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1% v/v).

Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporter for Graves’ disease targets) alongside enzymatic studies .

Metabolite Profiling : LC-MS to rule out degradation products interfering with activity measurements .

Advanced: How is this compound utilized in targeted drug design (e.g., kinase inhibitors)?

Methodological Answer:
The benzoic acid scaffold serves as a hinge-binding motif in kinase inhibitors (e.g., nilotinib analogs):

Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to ATP pockets. Key interactions:

  • Hydrogen bonds between COOH and kinase backbone (e.g., Glu286 in Abl1).
  • Sulfonyl group stabilizes hydrophobic interactions with Leu298 .

SAR Optimization : Introduce substituents at C4-methyl to enhance selectivity (e.g., pyridinyl groups reduce off-target effects) .

Advanced: What are the stability challenges under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C. Store at −20°C in desiccated conditions .
  • pH Sensitivity : Hydrolysis of sulfonamide linkage occurs at pH < 2 or >10. Use buffered solutions (pH 6–8) for biological assays .
  • Light Sensitivity : UV-Vis monitoring (λ = 254 nm) reveals photodegradation; amber glassware recommended for long-term storage .

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